The synthesis of L-Lysyl-L-alanyl-L-methionyl-L-serine can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. SPPS involves sequentially adding protected amino acids to a growing peptide chain on a solid support, followed by deprotection steps to yield the final product.
L-Lysyl-L-alanyl-L-methionyl-L-serine has a specific molecular structure characterized by peptide bonds linking the amino acids. The sequence is crucial for its biological activity and interactions with receptors or enzymes.
L-Lysyl-L-alanyl-L-methionyl-L-serine may undergo various biochemical reactions, including hydrolysis, where water molecules cleave peptide bonds, leading to the release of individual amino acids.
This reaction is catalyzed by peptidases in biological systems.
The mechanism of action for L-Lysyl-L-alanyl-L-methionyl-L-serine primarily revolves around its role as a precursor for neurotransmitters and its involvement in metabolic pathways that utilize its constituent amino acids.
L-Lysyl-L-alanyl-L-methionyl-L-serine has potential applications in:
Tetrapeptides represent fundamental biochemical units where precise amino acid sequencing dictates structural conformation and biological functionality. L-Lysyl-L-alanyl-L-methionyl-L-serine (Lys-Ala-Met-Ser) exemplifies this principle through its unique combination of charged (Lys), nonpolar (Ala, Met), and polar (Ser) residues. This sequence specificity enables distinct molecular interactions, including hydrogen bonding via serine’s hydroxyl group, hydrophobic clustering mediated by alanine and methionine, and electrostatic engagements through lysine’s ε-amino group. Such physicochemical diversity allows the tetrapeptide to participate in cellular signaling, enzyme regulation, and protein folding modulation within eukaryotic organisms. Its study bridges peptide chemistry, evolutionary biology, and biochemical nomenclature systems.
Primary Sequence Determinants
The tetrapeptide’s canonical sequence—Lys-Ala-Met-Ser—exhibits a cis peptide bond configuration under physiological pH, with ionization states directly influencing its three-dimensional folding:
Isomeric Diversity
Structural isomers arise from sequence permutations or stereochemical alterations, each conferring unique biochemical properties:
Table 1: Isomeric Variants of the Tetrapeptide
Sequence | Structural Features | CAS Registry Number | Solubility |
---|---|---|---|
L-Lysyl-L-alanyl-L-methionyl-L-serine | Linear chain; N-terminal lysine | 532988-75-3 [3] | 851 g/L (25°C) |
L-Methionyl-L-alanyl-L-serine | Truncated tripeptide; lacks lysine | 17351-33-6 | Freely soluble |
D-Lysyl-L-alanyl-L-methionyl-L-serine | Chirality inversion at lysine; altered receptor binding | Not specified | Reduced solubility |
L-Seryl-L-methionyl-L-alanyl-L-lysine | Sequence reversal; C-terminal lysine | Not specified | Variable |
Key isomeric distinctions include:
Spectroscopic Signatures
Evolutionary Conservation Analysis
Lys-Ala-Met-Ser occurs predominantly in conserved protein domains across eukaryotes, with highest prevalence in:
Table 2: Phylogenetic Distribution Across Eukaryotic Lineages
Taxonomic Group | Functional Role | Representative Protein | Conservation Rate |
---|---|---|---|
Fungi | Kinase activation loops | S. cerevisiae Ste7p | 78% |
Plants | Defense peptide precursors | Tomato systemin (LeSys) | 62% |
Mammals | Glucoregulatory peptide fragments | Exendin-3 (9–39) [8] | 45% |
Protists | Heat-shock protein chaperone domains | Tetrahymena Hsp70 | 29% |
Mechanistic Drivers of Conservation
Chronological Milestones
Systematic Nomenclature Rules
The tetrapeptide’s naming adheres to IUPAC conventions:
Terminological Ambiguities
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